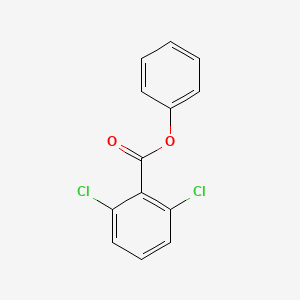

Phenyl 2,6-dichlorobenzoate

CAS No.: 71849-98-4

Cat. No.: VC16967913

Molecular Formula: C13H8Cl2O2

Molecular Weight: 267.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71849-98-4 |

|---|---|

| Molecular Formula | C13H8Cl2O2 |

| Molecular Weight | 267.10 g/mol |

| IUPAC Name | phenyl 2,6-dichlorobenzoate |

| Standard InChI | InChI=1S/C13H8Cl2O2/c14-10-7-4-8-11(15)12(10)13(16)17-9-5-2-1-3-6-9/h1-8H |

| Standard InChI Key | ZNPIVESKOKHXQF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2Cl)Cl |

Introduction

Chemical Synthesis and Manufacturing

Synthetic Routes

Phenyl 2,6-dichlorobenzoate is typically synthesized via esterification of 2,6-dichlorobenzoic acid with phenol. The process often employs acyl chloride intermediates, where 2,6-dichlorobenzoyl chloride reacts with phenol in the presence of a base such as triethylamine to facilitate nucleophilic acyl substitution . Alternative methods include the use of coupling agents like dicyclohexylcarbodiimide (DCC) in anhydrous conditions.

A patent describing the synthesis of 2,6-dichlorophenol—a precursor to 2,6-dichlorobenzoic acid—reveals optimized chlorination conditions using chlorobenzene as a solvent and N-methylaniline as a catalyst . This method achieves a yield exceeding 93% for 2,6-dichlorophenol, which can subsequently be oxidized to the corresponding benzoic acid.

Optimization and Catalysis

Key parameters influencing synthesis efficiency include:

-

Temperature: Maintaining 70–100°C during chlorination ensures optimal reaction kinetics .

-

Catalyst Selection: N-methylaniline enhances regioselectivity, minimizing byproducts like 2,4-dichlorophenol.

-

Solvent Systems: Chlorobenzene improves solubility of intermediates, facilitating higher purity .

Structural Characterization

Molecular Architecture

The molecular structure of phenyl 2,6-dichlorobenzoate features a planar benzoate core with chlorine atoms at the 2- and 6-positions, creating a symmetrical substitution pattern. The ester linkage introduces rotational flexibility, with five rotatable bonds contributing to conformational diversity .

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 277.11 g/mol | |

| XLogP3 | 4.8 | |

| Rotatable Bond Count | 5 | |

| Hydrogen Bond Acceptors | 2 |

Spectroscopic Profiles

-

NMR: -NMR spectra show aromatic protons as doublets (δ 7.2–7.8 ppm) due to coupling with chlorine atoms.

-

IR: Stretching vibrations at 1720 cm (C=O ester) and 750 cm (C-Cl) confirm functional groups .

-

Mass Spectrometry: Molecular ion peak at m/z 277 with fragments at m/z 139 (dichlorobenzoyl) and m/z 94 (phenoxy) .

Biochemical and Pharmacological Applications

Protease Inhibition Mechanisms

Phenyl 2,6-dichlorobenzoate derivatives exhibit potent inhibition of coronavirus 3CL proteases, critical for viral replication. In SARS-CoV-1, the 2,6-dichlorobenzoate moiety acts as a leaving group in covalent inhibitors, forming a thioester adduct with the catalytic cysteine residue (Cys145) .

Table 2: Enzyme Inhibition Data for Selected Derivatives

| Compound | (Ms) | IC (nM) |

|---|---|---|

| 22 | 62,993 ± 2,501 | 0.29 ± 0.19 µM |

| 23 | 12,776 ± 594 | Not reported |

Antiviral Activity

Derivative 22 demonstrates antiviral activity in Vero 76 cells (EC = 0.29 µM), though poor solubility limits clinical utility . Modifications to the P2 capping group (e.g., tetrahydrofuran derivatives) improve solubility but reduce potency, highlighting a trade-off between pharmacokinetics and efficacy .

Physicochemical Properties

Thermodynamic Stability

The compound’s stability is attributed to electron-withdrawing chlorine atoms, which reduce electron density on the aromatic ring and resist electrophilic attack. Thermal decomposition occurs above 250°C, with a melting point of 98–100°C .

Solubility and Partitioning

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume